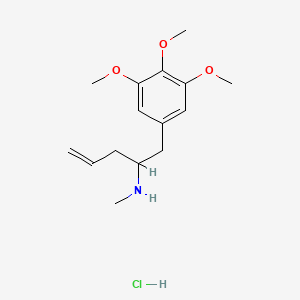

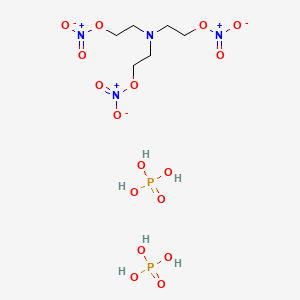

![molecular formula C22H24N4O4 B1682621 N-(2-(2-(二甲氨基)乙氧基)-4-(1H-吡唑-4-基)苯基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺 CAS No. 1072959-67-1](/img/structure/B1682621.png)

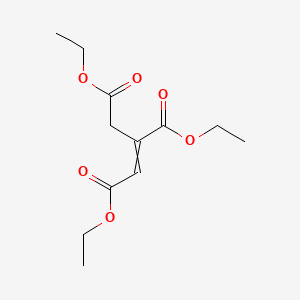

N-(2-(2-(二甲氨基)乙氧基)-4-(1H-吡唑-4-基)苯基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺

描述

SR 3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs) that shows greater potency against ROCK2 than ROCK1 in enzyme and cell-based assays (IC50 values are 3 and 56 nM, respectively). At 3 µM, SR 3677 inhibits only 5 (Akt3, Clk1, Clk2, Clk4, Lats2) out of 353 kinases with greater than 50% inhibition. SR 3677 is efficacious at inhibiting myosin light chain phosphorylation and increasing aqueous humor outflow in porcine eyes in an ex vivo model of glaucoma treatment.

SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity.

科学研究应用

抗癌和细胞毒活性

合成和抗肿瘤活性:与 N-(2-(2-(二甲氨基)乙氧基)-4-(1H-吡唑-4-基)苯基)-2,3-二氢苯并[b][1,4]二噁英-2-甲酰胺相关的化合物已被合成并对其抗肿瘤活性进行了评估。多项研究表明对各种癌细胞系具有很强的细胞毒性,证明了其作为抗癌剂的潜力。例如,具有结构相似性的苯并[b][1,6]萘啶的甲酰胺衍生物对鼠白血病、刘易斯肺癌和人白血病细胞系表现出显着的细胞毒性活性 (Deady 等,2003)。

细胞毒性衍生物:该化合物类别的衍生物,如 N-(2-(二甲氨基)乙基)-1-(2-(二甲氨基)乙基)-1,2-二氢吡唑并[3,4,5-kl]吖啶-5-甲酰胺,在各种细胞系中显示出明显的细胞毒性,表明它们在癌症研究和治疗中的用途 (Bu 等,2002)。

杂环化学应用

- 杂环化合物的合成:该化学框架用于合成各种杂环化合物,这些化合物在药物化学中至关重要。该化合物的多功能性允许创建具有潜在生物活性的各种结构,例如抗肿瘤和抗氧化特性 (Bialy & Gouda,2011)。

药物研究

- 药物开发和合成:此类化合物的结构特征对于药物制剂的开发和合成至关重要。例如,它们已用于 CCR5 拮抗剂的实际合成中,这与治疗艾滋病毒等疾病有关 (Ikemoto 等,2005)。

作用机制

Target of Action

SR-3677, also known as N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, is a potent and highly selective inhibitor of Rho-associated kinases (ROCKs). It shows greater potency against ROCK-II than ROCK-I in enzyme and cell-based assays .

Mode of Action

SR-3677 interacts with its targets, the Rho-associated kinases, by competitively inhibiting ATP. The compound has an IC50 value of 3 nM for ROCK-II and 56 nM for ROCK-I . The hydrophobic interaction of the benzodioxane phenyl ring with the hydrophobic surface of the pocket is the dominating factor that contributes to the high potency of SR-3677 .

Biochemical Pathways

SR-3677 affects the Rho-associated kinase pathway, which plays a crucial role in various cellular functions such as cell shape, migration, and cell cycle progression. By inhibiting ROCK-II, SR-3677 can modulate these processes .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

Inhibition of ROCK-II by SR-3677 leads to various cellular effects. For instance, it has been shown to increase ex vivo aqueous humor outflow in porcine eyes and inhibit myosin light chain phosphorylation . These effects suggest that SR-3677 could have potential therapeutic applications.

Action Environment

It is known that the compound is stable at -20°c , suggesting that it may require specific storage conditions for optimal stability and efficacy.

属性

IUPAC Name |

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWZIAVXCYIZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648693 | |

| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

CAS RN |

1072959-67-1 | |

| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SR3677 interact with ROCK2 and what are the downstream effects of this interaction?

A1: SR3677 directly inhibits ROCK2 kinase activity, effectively blocking its downstream signaling. [1, 2, 4] This inhibition leads to a decrease in the phosphorylation of key substrates involved in various cellular processes. For example, SR3677 reduces the phosphorylation of:

Q2: What is the significance of SR3677's selectivity for ROCK2 over ROCK1?

A2: Research suggests that ROCK1 and ROCK2 might play distinct roles in certain pathological conditions. [2, 4] While both isoforms are involved in actin cytoskeleton regulation, their specific functions and downstream targets can differ. SR3677's selectivity for ROCK2 allows researchers to dissect the specific contributions of this isoform in various disease models. For instance, studies using SR3677 have shown that:

Q3: What are the potential therapeutic applications of SR3677 based on current research?

A3: Preclinical studies using SR3677 have shown promising results in various disease models, suggesting its potential therapeutic applications in:

Q4: What are the limitations of the current research on SR3677?

A4: While promising, the current research on SR3677 has some limitations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

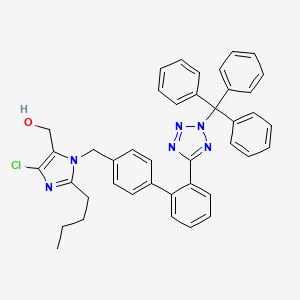

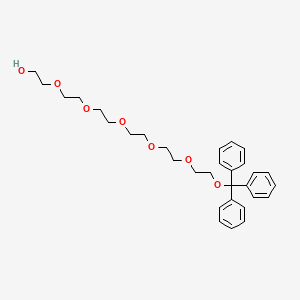

![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)